molecular formula C26H24BrN3O3S B394209 (E)-1-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-[2-(4-METHOXYPHENYL)ETHYL]-N'-PHENYLMETHANIMIDAMIDE

(E)-1-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-[2-(4-METHOXYPHENYL)ETHYL]-N'-PHENYLMETHANIMIDAMIDE

Cat. No.: B394209
M. Wt: 538.5g/mol
InChI Key: RYBMUGQHSWXDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-3-{[(4-methoxyphenethyl)aminomethyl]sulfanyl}-2,5-dioxopyrrolidine is a complex organic compound that features a bromophenyl group, a methoxyphenethyl group, and a dioxopyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-{[(4-methoxyphenethyl)aminomethyl]sulfanyl}-2,5-dioxopyrrolidine typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Preparation of the Methoxyphenethyl Intermediate: This involves the methoxylation of a phenethyl compound.

    Coupling Reactions: The bromophenyl and methoxyphenethyl intermediates are then coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-{[(4-methoxyphenethyl)aminomethyl]sulfanyl}-2,5-dioxopyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

1-(4-Bromophenyl)-3-{[(4-methoxyphenethyl)aminomethyl]sulfanyl}-2,5-dioxopyrrolidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-{[(4-methoxyphenethyl)aminomethyl]sulfanyl}-2,5-dioxopyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-2,5-dioxopyrrolidine: Lacks the methoxyphenethyl and sulfanyl groups.

    1-(4-Methoxyphenyl)-3-{[(4-methoxyphenethyl)aminomethyl]sulfanyl}-2,5-dioxopyrrolidine: Lacks the bromine atom.

Uniqueness

1-(4-Bromophenyl)-3-{[(4-methoxyphenethyl)aminomethyl]sulfanyl}-2,5-dioxopyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C26H24BrN3O3S

Molecular Weight

538.5g/mol

IUPAC Name

[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate

InChI

InChI=1S/C26H24BrN3O3S/c1-33-22-13-7-18(8-14-22)15-16-28-26(29-20-5-3-2-4-6-20)34-23-17-24(31)30(25(23)32)21-11-9-19(27)10-12-21/h2-14,23H,15-17H2,1H3,(H,28,29)

InChI Key

RYBMUGQHSWXDQW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCN=C(NC2=CC=CC=C2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)Br

Canonical SMILES

COC1=CC=C(C=C1)CCN=C(NC2=CC=CC=C2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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